molecular formula C23H29N5O4 B2426211 1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 946283-63-2

1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2426211
CAS No.: 946283-63-2
M. Wt: 439.516
InChI Key: IQMYSYMGHJZBMT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the pyridazinyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.

    Methoxylation and propoxylation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidin-2-one moiety.

    Substitution: The aromatic rings and piperazine moiety can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, particularly in neuropharmacology.

    Industry: Could be used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A simpler analog with similar pharmacological properties.

    4-(4-(6-Propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one: Lacks the methoxy group but shares the core structure.

Uniqueness

1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-3-14-32-21-9-8-20(24-25-21)26-10-12-27(13-11-26)23(30)17-15-22(29)28(16-17)18-4-6-19(31-2)7-5-18/h4-9,17H,3,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMYSYMGHJZBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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